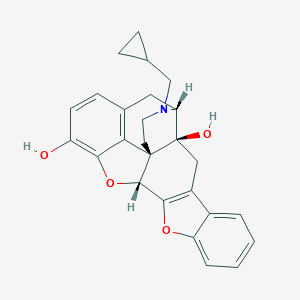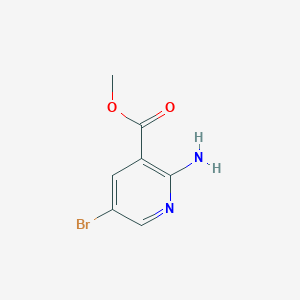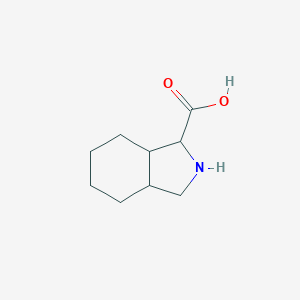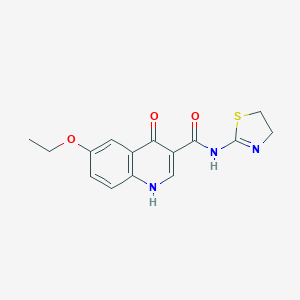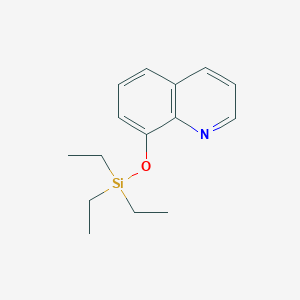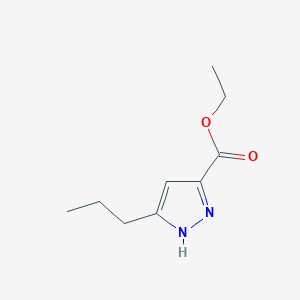
Ácido 2-metil-4-oxo-4-fenilbutírico
Descripción general
Descripción
2-Methyl-4-oxo-4-phenylbutanoic acid (MOPBA) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Reactivo químico
“Ácido 2-metil-4-oxo-4-fenilbutírico” es un reactivo químico utilizado en la síntesis de diversos compuestos farmacológicamente activos . Juega un papel crucial en el desarrollo de nuevos medicamentos y tratamientos.
Síntesis de Minozac
Este compuesto se utiliza en la síntesis de Minozac, un supresor de la regulación al alza de citoquinas proinflamatorias del cerebro . Esto sugiere su posible uso en el tratamiento de trastornos neuroinflamatorios.
Agonista de los receptores nucleares
“this compound” (o 2MO4PBA) es un agonista potente, estereoselectivo y endógeno de los receptores nucleares ERβ y ERα . Esto indica su posible papel en la regulación de la expresión génica y la función celular.
Potencial terapéutico en la deficiencia de estrógenos
Como agonista de ERβ y ERα, se ha demostrado que el 2MO4PBA tiene un potencial terapéutico en el tratamiento de la deficiencia de estrógenos . Esto podría convertirlo en una herramienta valiosa en la terapia de reemplazo hormonal.
Tratamiento de trastornos metabólicos
El compuesto también muestra promesa en el tratamiento de trastornos metabólicos . Su capacidad para interactuar con los receptores nucleares podría hacerlo útil para regular el metabolismo y la homeostasis energética.
Investigación en ciencia de materiales
En el campo de la ciencia de materiales, “this compound” se puede utilizar como bloque de construcción en la síntesis de moléculas orgánicas complejas . Esto puede conducir al desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
Target of Action
2-Methyl-4-oxo-4-phenylbutyric acid, also known as Benzenebutanoic acid, alpha-methyl-gamma-oxo-, is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . These receptors play a crucial role in the regulation of gene expression and are involved in various biological processes including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, the ERβ and ERα receptors, by binding to them. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as estrogen response elements (EREs). The receptor-DNA complex then recruits other proteins that can activate or repress the transcription of target genes .
Biochemical Pathways
The activation of ERβ and ERα by 2-Methyl-4-oxo-4-phenylbutyric acid can influence several biochemical pathways. For instance, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . .
Result of Action
The molecular and cellular effects of 2-Methyl-4-oxo-4-phenylbutyric acid’s action are largely dependent on the specific genes that are regulated by the activated ERβ and ERα receptors. For example, the compound has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests that the compound may have anti-inflammatory effects, at least in the context of the brain.
Direcciones Futuras
The future directions of 2-Methyl-4-oxo-4-phenylbutanoic acid research and application could involve further exploration of its use in the synthesis of various pharmaceutically active compounds . Additionally, advancements in biocatalytic platforms for asymmetric alkylation of α-keto acids could open up new possibilities .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-oxo-4-phenylbutyric acid is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . It interacts with these receptors, influencing their activity and playing a role in various biochemical reactions .
Cellular Effects
The compound’s interaction with ERβ and ERα receptors can have significant effects on various types of cells and cellular processes. 2-Methyl-4-oxo-4-phenylbutyric acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Methyl-4-oxo-4-phenylbutyric acid exerts its effects through binding interactions with ERβ and ERα receptors . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
Propiedades
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXWGAZLLKCSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871850 | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1771-65-9 | |
| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)

